molecular formula C15H22ClNO B11018864 3-chloro-N-(octan-2-yl)benzamide

3-chloro-N-(octan-2-yl)benzamide

Cat. No.: B11018864
M. Wt: 267.79 g/mol
InChI Key: YHDGCZVACKCTPZ-UHFFFAOYSA-N
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Description

3-chloro-N-(octan-2-yl)benzamide: is a chemical compound with the following structure:

Structure: ClC6H4CONHC8H17\text{Structure: } \text{Cl}-\text{C}_6\text{H}_4-\text{CONH}-\text{C}_8\text{H}_{17} Structure: Cl−C6​H4​−CONH−C8​H17​

It consists of a benzene ring substituted with a chlorine atom and an octan-2-yl group attached to the amide nitrogen. This compound belongs to the class of benzamides and exhibits interesting properties due to its structural features.

Preparation Methods

Synthetic Routes:

Industrial Production:

Industrial-scale synthesis typically involves the use of NBS or other halogenating agents under controlled conditions.

Chemical Reactions Analysis

    Oxidation: The benzylic carbon can be oxidized to form the corresponding benzoic acid.

    Reduction: Reduction of the carbonyl group leads to the benzylamine derivative.

    Substitution: The benzamide can undergo nucleophilic substitution reactions.

Scientific Research Applications

    Medicine: Benzamides exhibit potential as antipsychotic agents due to their interaction with dopamine receptors.

    Chemical Biology: Researchers study benzamides for their role in modulating cellular processes.

    Industry: Benzamides find applications in organic synthesis and drug development.

Mechanism of Action

The exact mechanism of action for this compound depends on its specific application. its benzamide moiety may interact with receptors or enzymes, affecting cellular signaling pathways.

Comparison with Similar Compounds

    Similar Compounds: Other benzamides, such as N-benzylacetamide and N-benzylbenzamide, share structural similarities.

    Uniqueness: The octan-2-yl substituent distinguishes 3-chloro-N-(octan-2-yl)benzamide from related compounds.

Properties

Molecular Formula

C15H22ClNO

Molecular Weight

267.79 g/mol

IUPAC Name

3-chloro-N-octan-2-ylbenzamide

InChI

InChI=1S/C15H22ClNO/c1-3-4-5-6-8-12(2)17-15(18)13-9-7-10-14(16)11-13/h7,9-12H,3-6,8H2,1-2H3,(H,17,18)

InChI Key

YHDGCZVACKCTPZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)NC(=O)C1=CC(=CC=C1)Cl

Origin of Product

United States

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